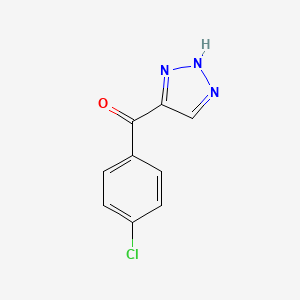

4-(4-Chlorobenzoyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorobenzoyl)-1H-1,2,3-triazole is a chemical compound. It is related to 4-Chlorobenzoyl chloride, which is an acyl chloride . It is also related to Methyl (4-chlorobenzoyl)acetate, which is involved in various chemical reactions .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 4-Chlorobenzoyl chloride. One method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures . Another method involves the use of 4-Chlorobenzoyl chloride to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .Molecular Structure Analysis

The molecular structure of this compound is related to that of 4-Chlorobenzoyl chloride. The molecular formula of 4-Chlorobenzoyl chloride is ClC6H4COCl .Chemical Reactions Analysis

This compound may undergo various chemical reactions. For instance, 4-Chlorobenzoyl chloride can react with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are related to those of 4-Chlorobenzoyl chloride. For instance, 4-Chlorobenzoyl chloride has a refractive index of 1.578, a boiling point of 102-104 °C/11 mmHg, a melting point of 11-14 °C, and a density of 1.365 g/mL at 20 °C .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is found in various bacterial species, such as Alcaligenes sp. AL3007 . The enzyme plays a crucial role in the degradation of aromatic compounds, particularly chlorinated benzoic acids .

Mode of Action

The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, by binding to the enzyme’s active site

Biochemical Pathways

The 4-chlorobenzoyl CoA ligase is involved in the degradation pathway of 4-chlorobenzoate . This pathway is crucial for the breakdown of environmental pollutants such as polychlorinated biphenyls (PCBs). The enzyme catalyzes the formation of 4-chlorobenzoyl CoA, a key intermediate in this degradation pathway .

Result of Action

The action of this compound on its target enzyme results in the formation of 4-chlorobenzoyl CoA . This compound is a crucial intermediate in the degradation of 4-chlorobenzoate, leading to the breakdown of this environmental pollutant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biodegradation of 4-chlorobenzoate by certain bacteria was found to be influenced by factors such as pH, temperature, 4-chlorobenzoate concentration, and inoculation percentage . These factors could potentially also affect the action of this compound.

Propriétés

IUPAC Name |

(4-chlorophenyl)-(2H-triazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXVERCQNJFIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)

![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)

![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)